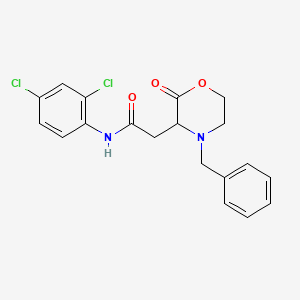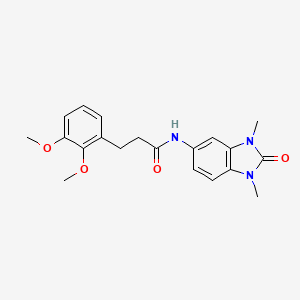![molecular formula C19H19ClFN5O2 B11467073 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11467073.png)
3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrrolidine-2,5-dione core, a 4-fluorophenyl group, and a 6-chloropyridazin-3-yl substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Synthesis of the Piperidine Moiety: The piperidine ring is synthesized separately, often through hydrogenation of pyridine derivatives.
Attachment of the 6-Chloropyridazin-3-yl Group: This involves the chlorination of pyridazine followed by coupling with the piperidine ring.
Final Coupling: The synthesized intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be employed to modify the pyrrolidine-2,5-dione core.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular uptake.
Medicine
The compound holds potential in medicinal chemistry for the development of new therapeutic agents. Its structure suggests it could be a candidate for drug development targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloropyridazin-3-yl)piperidin-4-one
- Lenalidomide
- Indole Derivatives
Uniqueness
Compared to similar compounds, 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione stands out due to its unique combination of structural features. The presence of both a pyrrolidine-2,5-dione core and a 6-chloropyridazin-3-yl substituted piperidine moiety provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C19H19ClFN5O2 |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
3-[[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19ClFN5O2/c20-16-5-6-17(24-23-16)25-9-7-13(8-10-25)22-15-11-18(27)26(19(15)28)14-3-1-12(21)2-4-14/h1-6,13,15,22H,7-11H2 |
InChI Key |
RCUVCDVVGNIPIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-fluorophenyl)-6-(3-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11467012.png)
![6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11467013.png)
![7-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11467017.png)
![5-[(4-chlorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11467020.png)
![[3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11467026.png)
![N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11467027.png)
![methyl [2,5-dioxo-4-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11467033.png)
![methyl [4-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11467035.png)

![7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11467040.png)
![3-(Pyridin-4-yl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11467044.png)
![8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11467067.png)
![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11467076.png)

